![molecular formula C10H16BN3O3 B14780566 [2-(2,6-Dimethylmorpholin-4-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14780566.png)
[2-(2,6-Dimethylmorpholin-4-YL)pyrimidin-5-YL]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound features a boronic acid functional group attached to a pyrimidine ring, which is further substituted with a cis-2,6-dimethylmorpholin-4-yl group. The presence of these functional groups makes it a versatile reagent in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction or the condensation of appropriate amidines with β-dicarbonyl compounds.
Introduction of the Morpholine Group: The cis-2,6-dimethylmorpholin-4-yl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the morpholine derivative.
Boronic Acid Functionalization:
Industrial Production Methods: Industrial production of [2-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is widely used in Suzuki–Miyaura coupling reactions, where it acts as a boronic acid reagent to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The pyrimidine ring can participate in various substitution reactions, where the morpholine group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Suzuki–Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic esters.
Reduction: Boranes.
Applications De Recherche Scientifique
Chemistry:
Synthetic Organic Chemistry: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Discovery: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agrochemicals: Involved in the synthesis of agrochemical compounds.
Polymers: Used in the production of functionalized polymers with specific properties.
Mécanisme D'action
The mechanism of action of [2-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid in chemical reactions involves the following steps:
Transmetalation: In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium catalyst, forming a palladium-boron intermediate.
Oxidative Addition: The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide to form a palladium complex.
Reductive Elimination: The final step involves reductive elimination, where the desired carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparaison Avec Des Composés Similaires
[2-(2,6-Dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid: A closely related compound with similar functional groups.
2,6-Dimethylmorpholine: A simpler compound with a morpholine ring substituted with two methyl groups.
Uniqueness:
Functional Group Diversity: The combination of a boronic acid group, a pyrimidine ring, and a morpholine group makes [2-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid unique and versatile in various chemical reactions.
Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations and applications in different fields.
Propriétés
Formule moléculaire |
C10H16BN3O3 |
|---|---|
Poids moléculaire |
237.07 g/mol |
Nom IUPAC |
[2-(2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H16BN3O3/c1-7-5-14(6-8(2)17-7)10-12-3-9(4-13-10)11(15)16/h3-4,7-8,15-16H,5-6H2,1-2H3 |
Clé InChI |
LQWCZMTUSIKNQK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1)N2CC(OC(C2)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




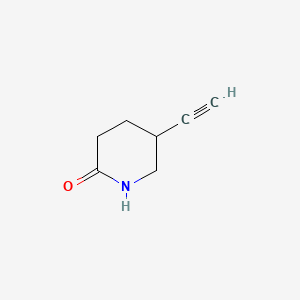
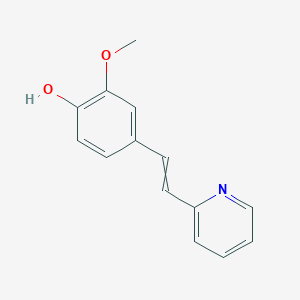
![3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro-](/img/structure/B14780515.png)
![1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(4-methylbenzyl)-1,7a-dihydrothieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B14780519.png)
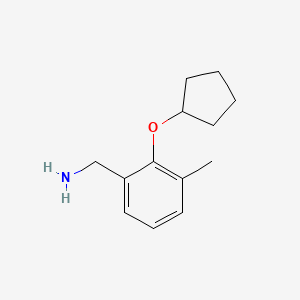
![Ethyl (E)-7-(2-(dimethylamino)vinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14780526.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14780539.png)
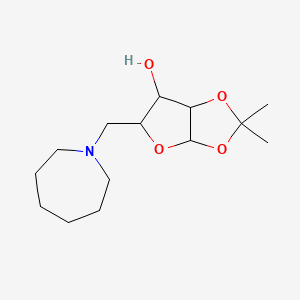
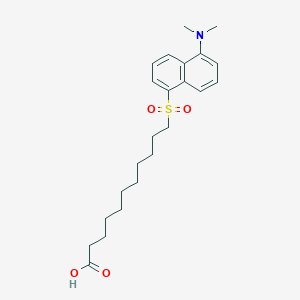
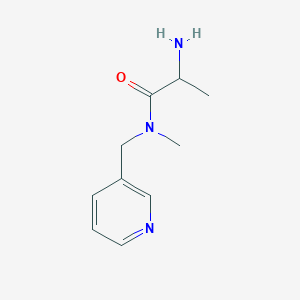
![Benzyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14780561.png)
